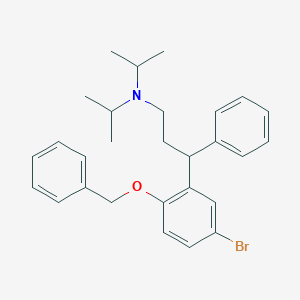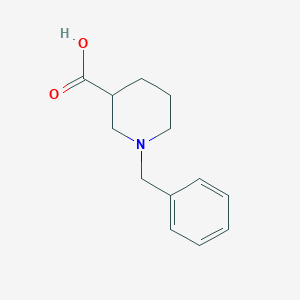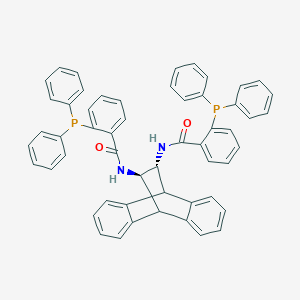
(R,R)-ANDEN-Phenyl Trost Ligand
Overview
Description
The “(R,R)-ANDEN-Phenyl Trost Ligand” is a type of asymmetric allylic alkylation ligand . It’s a part of the Trost modular ligand (TML) series .
Synthesis Analysis
The synthesis of the “(R,R)-ANDEN-Phenyl Trost Ligand” involves several steps. The process includes conditions such as SOCl2 in toluene at 100°C, KOtBu in THF at 0°C, and others .Molecular Structure Analysis
The molecular structure of the “(R,R)-ANDEN-Phenyl Trost Ligand” involves a Pd-η3-C6H9 cation bearing the 1,2-diaminocyclohexane (DACH) TML ligand . The structure also involves a two-stage oligomerisation-aggregation process forming self-assembled cylindrical aggregates of very high nuclearity .Chemical Reactions Analysis
The “(R,R)-ANDEN-Phenyl Trost Ligand” is used in a wide range of reactions involving palladium p-allyl intermediates . It’s recognized that ring-opening oligomerisation provides a pool of high nuclearity Pd-η3-C6H9 species .Physical And Chemical Properties Analysis
The “(R,R)-ANDEN-Phenyl Trost Ligand” has a molecular formula of C52H44N2O2P2, an average mass of 790.865 Da, and a monoisotopic mass of 790.287781 Da . It’s a white solid with a melting point of 136 to 142 °C .Scientific Research Applications
Enantioselective Synthesis and Catalysis
Enantioselective Synthesis of α-Allyl-α-aryldihydrocoumarins and 3-Isochromanones
The (R,R)-ANDEN-phenyl Trost ligand has been effectively used in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for synthesizing α-allyl-α-aryldihydrocoumarins and 3-isochromanones with high yields and enantioselectivities. This methodology is notable for its ability to create all-carbon quaternary stereocenters with high efficiency and selectivity (Akula & Guiry, 2016).
Asymmetric Formation of α-Allyl-α-Arylcyclopentanones
The ligand has also been used in the highly enantioselective formation of α-allyl-α-arylcyclopentanones via palladium-catalyzed DAAA. This reaction showcases one of the most precise methods for creating all-carbon quaternary stereogenic centers, achieving up to >99.9% enantioselectivity (Akula, Doran, & Guiry, 2016).
Structural Analysis in Asymmetric Allylic Alkylation
A study involving the (R,R)-ANDEN-phenyl Trost ligand focused on elucidating the solution-phase structures of cationic Pd-eta(3)-allyl and Pd-eta(3)-cyclohexenyl complexes. This research provided valuable insights into the ligand's conformation and its role in influencing enantioselectivity in asymmetric allylic alkylation reactions (Butts et al., 2009).
Dynamic Kinetic Asymmetric Allylic Alkylations of Allenes
The ligand has been applied in the dynamic kinetic asymmetric allylic alkylations of racemic allene acetates, demonstrating its versatility and effectiveness in producing allenes with high enantiomeric excess (84-95%) (Trost, Fandrick, & Dinh, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZNCOFLFMFHP-VSTSRGMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458224 | |
| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-ANDEN-Phenyl Trost Ligand | |
CAS RN |
152140-65-3 | |
| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



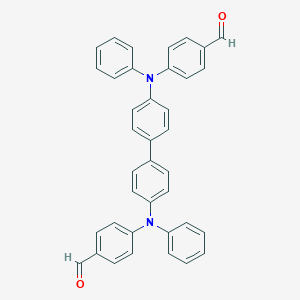
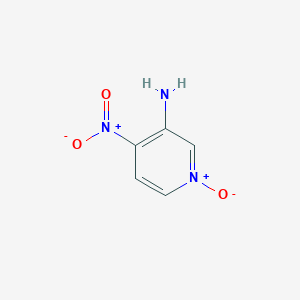

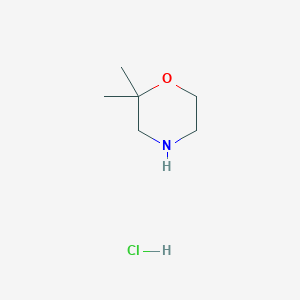



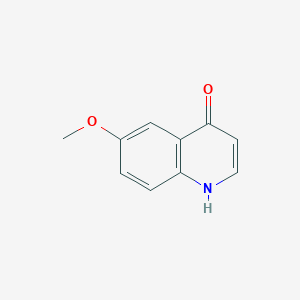
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)
